N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide
Description
N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide is a complex organic compound featuring a cyclopropane ring, a pyrazole moiety, and a thiazolidine ring
Properties
IUPAC Name |
N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-18-7-10(6-17-18)12-5-13(12)15(21)20-9-23-8-14(20)16(22)19(2)11-3-4-11/h6-7,11-14H,3-5,8-9H2,1-2H3/t12-,13+,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCCWCOBFBSTDM-WLDKUNSKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2C(=O)N3CSCC3C(=O)N(C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2C(=O)N3CSCC3C(=O)N(C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the pyrazole moiety, and the construction of the thiazolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the industrial application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
